SEP-363856 - 1310426-33-5

SEP-363856

Catalog Number: EVT-508642
CAS Number: 1310426-33-5
Molecular Formula: C9H13NOS
Molecular Weight: 183.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ulotaront is a member of the class of thienopyrans that is 4,7-dihydro-5H-thieno[2,3-c]pyran substituted by a (methylamino)methyl at position 7S. It is a trace amine-associated receptor 1 and serotonin 5-HT1A receptors agonist that has demonstrated efficacy in the treatment of patients with schizophrenia. It has a role as a trace amine-associated receptor 1 agonist, a psychotropic drug, an antidepressant, an antipsychotic agent and a serotonergic agonist. It is a secondary amino compound and a thienopyran.
SEP-363856 is a novel psychotropic drug being investigated for the treatment of schizophrenia. Unlike other drugs used for this condition, SEP-363856 does not bind to the dopamine D2 receptors, but exerts actions on the trace amine–associated receptor 1 (TAAR1) and 5-hydroxytryptamine type 1A (5-HT1A). SEP-363856 was developed by Sunovion pharmaceuticals. An initial clinical study has shown this drug may be effective against both positive and negative symptoms of schizophrenia. Negative symptoms of schizophrenia are more difficult to treat and may include flattened affect, anhedonia, and social withdrawal. Additional clinical trials of SEP-363856 are required to confirm the safety and efficacy of this drug.
Overview

SEP-363856, also known as (S)-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride, is a novel psychotropic compound developed primarily for the treatment of schizophrenia. Unlike traditional antipsychotics that primarily target dopamine D2 receptors, SEP-363856 operates through a unique mechanism, acting as an agonist at trace amine-associated receptor 1 and serotonin 5-HT1A receptors. This characteristic positions it as a potential alternative to existing therapies, particularly for patients who experience inadequate relief from negative symptoms or suffer from significant side effects associated with conventional treatments .

Source and Classification

Developed by Sunovion Pharmaceuticals in collaboration with PsychoGenics, SEP-363856 was identified through high-throughput phenotypic screening platforms that evaluated its psychotropic properties in animal models. It is classified as a non-D2 receptor-binding antipsychotic agent, representing a new class of medications aimed at addressing the limitations of current antipsychotic drugs .

Synthesis Analysis

Methods and Technical Details

The synthesis of SEP-363856 involves several key steps rooted in medicinal chemistry. The initial discovery phase utilized a high-throughput screening approach to identify compounds with potential antipsychotic-like activity without direct interaction with dopamine receptors. This was followed by optimization of the chemical structure to enhance efficacy and reduce side effects.

The synthetic pathway typically includes:

  1. Formation of the Thieno[2,3-c]pyran Core: This step involves cyclization reactions that establish the thieno ring system.
  2. Introduction of the Amine Side Chain: The N-methylmethanamine moiety is introduced via alkylation reactions.
  3. Hydrochloride Salt Formation: The final compound is converted into its hydrochloride salt form to improve solubility and stability.

These processes are essential for achieving the desired pharmacological properties and ensuring the compound's bioavailability .

Molecular Structure Analysis

Structure and Data

The molecular structure of SEP-363856 can be described as follows:

  • Chemical Formula: C12H16N2S
  • Molecular Weight: 224.34 g/mol
  • Structural Features:
    • A thieno[2,3-c]pyran ring system.
    • A methylated amine functional group.

The three-dimensional conformation of SEP-363856 allows it to effectively interact with its target receptors, facilitating its unique mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

SEP-363856 has been subjected to various chemical reactions during its synthesis and characterization phases. Key reactions include:

  1. Cyclization Reactions: Essential for forming the thieno ring structure.
  2. Alkylation Reactions: Used to attach the N-methylmethanamine group.
  3. Salt Formation: The conversion into hydrochloride enhances solubility.

These reactions are crucial for the successful development of SEP-363856 as a therapeutic agent with specific pharmacological properties .

Mechanism of Action

Process and Data

The mechanism of action of SEP-363856 is primarily characterized by its agonistic effects on trace amine-associated receptor 1 and serotonin 5-HT1A receptors. This dual activity is believed to contribute to its antipsychotic effects, particularly in alleviating both positive and negative symptoms of schizophrenia.

Key aspects include:

  • Agonism at Trace Amine-Associated Receptor 1: This receptor plays a role in modulating dopaminergic signaling pathways, which may help mitigate psychotic symptoms without the typical side effects associated with dopamine receptor antagonism.
  • Agonism at Serotonin 5-HT1A Receptors: This interaction is linked to improved mood and anxiety levels, further supporting its therapeutic profile in treating schizophrenia.

Preclinical studies have demonstrated that SEP-363856 can significantly reduce symptoms measured by scales such as the Positive and Negative Syndrome Scale (PANSS) .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SEP-363856 exhibits several notable physical and chemical properties:

  • Appearance: White to off-white solid.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.
  • Stability: Stable under normal storage conditions but should be protected from light.

These properties are critical for formulation development and ensuring effective delivery in clinical settings .

Applications

Scientific Uses

SEP-363856 is primarily investigated for its application in treating schizophrenia. Its unique mechanism allows it to address both positive symptoms (such as hallucinations) and negative symptoms (such as apathy) more effectively than traditional antipsychotics.

Current research includes:

  • Clinical Trials: Ongoing phase III trials aim to further evaluate its safety and efficacy compared to existing treatments.
  • Potential Expansion: Investigations into its use for other psychiatric disorders are underway, given its novel action profile that may benefit conditions like depression or anxiety disorders .

Properties

CAS Number

1310426-33-5

Product Name

SEP-363856

IUPAC Name

1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

InChI

InChI=1S/C9H13NOS/c1-10-6-8-9-7(2-4-11-8)3-5-12-9/h3,5,8,10H,2,4,6H2,1H3/t8-/m0/s1

InChI Key

ABDDQTDRAHXHOC-QMMMGPOBSA-N

SMILES

CNCC1C2=C(CCO1)C=CS2

Synonyms

1-((7S)-5,7-dihydro-4H-thieno(2,3-c)pyran-7-yl)-N-methylmethanamine
SEP-363856

Canonical SMILES

CNCC1C2=C(CCO1)C=CS2

Isomeric SMILES

CNC[C@H]1C2=C(CCO1)C=CS2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.